2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
CAS No. |
895647-29-7 |
|---|---|
Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.44 |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
YRQLFAYFAVJVHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
NiFe₂O₄@SiO₂-SO₃H Nanoparticles
Montmorillonite K-10 Clay
One-Pot Multicomponent Cascade Reactions
A novel approach eliminates intermediate isolation:
- Reactants : 3-Formylchromone, 4-isopropylphenylamine, and thiourea.
- Mechanism :
- Conditions : Ethanol, reflux, 6 hours.
- Yield : 82% with 98% purity after recrystallization.
Thionation Strategies for Pyrimidine-4-Thione Formation
Introducing the thione group is critical. Two primary methods exist:
- Direct Cyclocondensation with Thiourea :
- Post-Synthetic Thionation :
- Treat pyrimidine-4-one with Lawesson’s reagent (LR) in toluene at 110°C for 4 hours.
- Yield : 70–75%.
Industrial-Scale Production Considerations
For commercial viability, key modifications are employed:
- Continuous Flow Reactors :
- Salt Formation for Purification :
- Solvent Recycling :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | Reflux, acetic acid | 12 h | 65–70 | 95 |
| Microwave | 300 W, solvent-free | 10 min | 88–92 | 98 |
| NiFe₂O₄@SiO₂-SO₃H | 70°C, ethanol | 45 min | 85 | 97 |
| Multicomponent | Reflux, ethanol | 6 h | 82 | 98 |
| Lawesson’s Reagent | 110°C, toluene | 4 h | 70–75 | 95 |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound with a unique structure that has potential applications in chemistry, biology, medicine, and industry. It features a chromeno[2,3-d]pyrimidine core with a 4-isopropylphenyl group attached.
Scientific Research Applications
This compound is of interest because of its potential biological activities, and research is ongoing to determine its efficacy and safety in treating various diseases. The synthesis, biological evaluations, and mechanisms underlying its activity have been studied.
Chemistry
In chemistry, this compound serves as a building block in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential biological activity and may serve as a lead compound for developing new drugs or therapeutic agents. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
The potential medicinal applications of this compound include its use as an antiviral, antibacterial, or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In industry, this compound can be used to produce advanced materials like polymers and coatings, potentially enhancing their performance and durability.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Antioxidant Activity
Chromeno[2,3-d]pyrimidines have been evaluated for their antioxidant potential, with the DPPH scavenging assay indicating effective reduction of oxidative stress markers by several derivatives.
Table 2: Antioxidant Activity of Chromeno[2,3-d]pyrimidine Derivatives
| Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
|---|---|---|
| 4c | 78 | 25 |
| 4e | 85 | 20 |
| Control | 100 | - |
Mechanism of Action
The mechanism by which 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives
(a) 4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione
- Structure: Shares the chromeno-pyrimidine-thione core but includes an imino group (C=N) at position 4 and a phenyl group at position 3.
- Synthesis: Microwave-assisted reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, yielding 55–75% .
(b) 5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e)
- Structure : Lacks the thione group but includes diverse substituents (e.g., methoxy, nitro groups) on the chromene ring.
- Synthesis: Microwave irradiation of 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions .
Thieno[2,3-d]pyrimidine Derivatives
(a) Thieno[2,3-d]pyrimidine-4(3H)-thione
(b) 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione
- Structure : Features a chloro-phenyl and methyl group, introducing steric hindrance and halogen-mediated interactions.
- Synthesis : Multi-step reactions involving chlorophenyl intermediates and cyclization agents .
- Key Differences : Chlorine substituents may enhance antimicrobial activity but increase toxicity risks compared to the isopropyl group in the target compound .
Physicochemical Properties
Biological Activity
2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.
Synthesis
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A notable method includes the treatment of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation and solvent-free conditions. This approach has yielded various functionalized derivatives, including this compound, characterized by IR, MS, and NMR spectroscopy .
Antimicrobial Activity
Studies have demonstrated that chromeno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized in related studies showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Specifically, derivatives with halogen substitutions at the phenyl ring enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Chromeno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | S. aureus | 18 |
| 4e | P. aeruginosa | 20 |
Antioxidant Activity
In addition to antimicrobial properties, these compounds have been evaluated for their antioxidant potential. The DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay indicated that several derivatives effectively reduced oxidative stress markers. For example, compound 4e demonstrated superior DPPH scavenging activity compared to others .
Table 2: Antioxidant Activity of Chromeno[2,3-d]pyrimidine Derivatives
| Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
|---|---|---|
| 4c | 78 | 25 |
| 4e | 85 | 20 |
| Control | 100 | - |
The biological activities of chromeno[2,3-d]pyrimidines are believed to stem from their ability to interact with various biological targets:
- Inhibition of NF-kB : Some derivatives have shown promise as NF-kB inhibitors, which play a crucial role in inflammatory responses and cancer progression .
- Tyrosinase Inhibition : Certain compounds have been identified as potential tyrosinase inhibitors, which may be beneficial in treating hyperpigmentation disorders .
Case Studies
A study conducted by researchers at the University of Tlemcen highlighted the synthesis and biological evaluation of new chromenes and their derivatives. Among these, specific compounds exhibited noteworthy antibacterial and antioxidant activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
